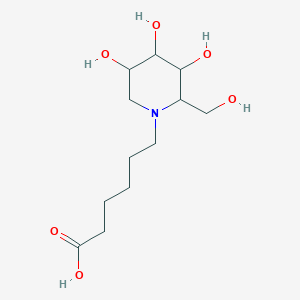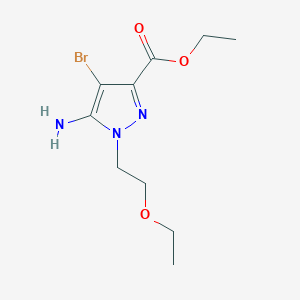
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H13ClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 3-position and an ethynyl group at the 5-position. The carboxylic acid group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester typically involves multiple steps:
Starting Material: The synthesis begins with 3-chloro-5-ethynyl-benzoic acid.
Esterification: The carboxylic acid group of 3-chloro-5-ethynyl-benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation of the ethynyl group.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrogenation Products: The ethynyl group can be converted to an ethyl group.
Hydrolysis Products: The ester group is converted back to the carboxylic acid.
科学的研究の応用
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester depends on the specific reaction it undergoes. For example:
Ester Hydrolysis: The ester group is hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and tert-butyl alcohol.
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
類似化合物との比較
Similar Compounds
3-Chloro-5-ethynyl-benzoic acid: The parent compound without the ester group.
3-Chloro-5-ethynyl-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-Bromo-5-ethynyl-benzoic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is unique due to the combination of its chlorine and ethynyl substituents on the benzene ring, along with the bulky tert-butyl ester group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
特性
分子式 |
C13H13ClO2 |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
tert-butyl 3-chloro-5-ethynylbenzoate |
InChI |
InChI=1S/C13H13ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
InChIキー |
AQOLWCGWTCLGES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)



![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)




![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)

![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)

